molecular formula C8H17N3O B1407171 4-(aminomethyl)-N-methylpiperidine-1-carboxamide CAS No. 1516053-64-7

4-(aminomethyl)-N-methylpiperidine-1-carboxamide

Cat. No.: B1407171
CAS No.: 1516053-64-7
M. Wt: 171.24 g/mol
InChI Key: WLCHZXITHSISDE-UHFFFAOYSA-N
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Description

The compound is a derivative of piperidine, which is a widely used chemical structure in medicinal chemistry and has applications in the synthesis of many pharmaceuticals . The presence of an aminomethyl group suggests it might have bioactive properties .


Synthesis Analysis

The synthesis of such compounds often involves reactions with primary alkyl bromides and a large excess of ammonia, presumably by an SN2 mechanism .


Molecular Structure Analysis

The molecular structure of similar compounds, such as 4-Aminomethyl piperidine, consists of a six-membered ring with one nitrogen atom . The molecular weight is approximately 114.19, and the molecular formula is C6H14N2 .


Chemical Reactions Analysis

The compound might participate in various chemical reactions. For instance, amines can undergo reactions with alkyl halides, often resulting in substitution reactions .


Physical and Chemical Properties Analysis

Similar compounds, such as 4-Aminomethyl piperidine, have a density of approximately 0.9±0.1 g/cm3, a boiling point of around 200.0±8.0 °C at 760 mmHg, and a melting point of about 25 °C .

Scientific Research Applications

Chemical Synthesis and Catalysis

The compound and its derivatives play a significant role in chemical synthesis and catalysis. For instance, alkoxycarbonylpiperidines, related to the compound , serve as N-nucleophiles in palladium-catalyzed aminocarbonylation. This process, conducted under certain conditions, leads to the exclusive formation of carboxamide, showcasing the compound's potential in chemical synthesis and molecular construction (Takács et al., 2014).

DNA Interactions and Cytotoxicity

The compound is involved in crucial DNA interactions, contributing to its medicinal significance. DNA-threading bis(9-aminoacridine-4-carboxamides), containing similar structures, demonstrate the ability to bisintercalate with DNA, influencing cytotoxicity towards human leukaemic cells and causing cell cycle arrest. This underlines the compound's relevance in studying DNA interactions and its potential in therapeutic applications (He et al., 2008).

Therapeutic Potential and Drug Development

The compound and its derivatives have shown promising results in therapeutic applications. Carboxamide derivatives of benzo[b][1,6]naphthyridines, sharing structural similarities with the compound, exhibit potent cytotoxicity against various cancer cell lines. This implies the compound's potential role in drug development and cancer therapy (Deady et al., 2003).

Material Science and Nanotechnology

The compound finds its application in material science and nanotechnology. Methylpiperidine-functionalized graphene oxide, containing components structurally similar to the compound, is used for efficient curing acceleration and enhancing gas barrier properties of polymer nanocomposites. This indicates the compound's significance in improving material properties and its potential in the field of nanotechnology (Jin et al., 2019).

Safety and Hazards

Amines can be hazardous. They may cause skin and eye irritation, and may also cause respiratory irritation . It’s important to handle such compounds with appropriate safety measures.

Future Directions

The future directions of research into such compounds could involve further exploration of their potential bioactive properties and their synthesis methods .

Biochemical Analysis

Biochemical Properties

4-(aminomethyl)-N-methylpiperidine-1-carboxamide plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It is known to interact with enzymes such as sirtuin-1 (SIRT1) and tumor-associated NADH oxidase (tNOX), influencing their activity and stability . These interactions are crucial for its role in modulating cellular processes and biochemical pathways.

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to induce apoptosis and significant cytotoxicity in oral cancer cells by targeting SIRT1 and tNOX . This compound’s impact on cell signaling pathways and gene expression highlights its potential as a therapeutic agent.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It binds to SIRT1 and tNOX, inhibiting their activity and leading to decreased NAD+ levels, which in turn affects SIRT1 deacetylase activity . This inhibition results in apoptosis and cytotoxicity in cancer cells, demonstrating its potential as an anticancer agent.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Its stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but its efficacy may decrease over time due to degradation . Long-term studies are essential to understand its sustained impact on cellular processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects. Understanding the dosage thresholds and potential toxicities is crucial for its safe and effective use in therapeutic applications .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. These interactions affect its localization and accumulation in different cellular compartments, influencing its overall efficacy and function .

Subcellular Localization

This compound is localized in specific subcellular compartments, which can affect its activity and function. Targeting signals and post-translational modifications play a role in directing it to specific organelles, such as the nucleus or mitochondria, where it can exert its effects .

Properties

IUPAC Name

4-(aminomethyl)-N-methylpiperidine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N3O/c1-10-8(12)11-4-2-7(6-9)3-5-11/h7H,2-6,9H2,1H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLCHZXITHSISDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)N1CCC(CC1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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